1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one is a synthetic organic compound that features a pyrrolidine ring, a pyridine ring, and an enone moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some compounds with similar structures have been found to inhibit the adrenergic nervous system, which is associated with several components of the metabolic syndrome .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to have a variety of effects, such as reducing levels of triglycerides and glucose in the plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the pyrrolidine ring.
Formation of the Enone Moiety: The enone moiety is formed through aldol condensation reactions involving an aldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The enone moiety can be reduced to form saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)pyrrolidin-2-one: Similar structure but lacks the enone moiety.
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Contains a piperazine ring instead of a pyridine ring.
(E)-3-(Pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: Similar enone structure but different substitution pattern on the pyridine rings.
Uniqueness
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an enone moiety. This unique structure allows it to interact with a diverse range of molecular targets and exhibit various biological activities, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
1-(3-pyridin-4-yloxypyrrolidin-1-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-3-4-14(17)16-10-7-13(11-16)18-12-5-8-15-9-6-12/h2,5-6,8-9,13H,1,3-4,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYYCXLIDXSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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